3-Bromo-4-(tert-pentyl)benzoic acid
Description
3-Bromo-4-(tert-pentyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the third position and a bulky tert-pentyl (2-methylbutan-2-yl) group at the fourth position of the aromatic ring. Benzoic acid derivatives are widely used as intermediates in drug synthesis, preservatives, and bioactive molecules due to their tunable electronic and steric properties .
Properties
CAS No. |
1131594-07-4 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-4-(2-methylbutan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
KPSYSWOTOXJBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-pentyl)benzoic acid typically involves the following steps:
Alkylation: The tert-pentyl group can be introduced via Friedel-Crafts alkylation using tert-pentyl chloride and aluminum chloride (AlCl3) as a catalyst.
Carboxylation: The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative. This can be achieved through the reaction of the intermediate compound with carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of 3-Bromo-4-(tert-pentyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(tert-pentyl)benzoic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Esterification: Formation of esters of benzoic acid.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
3-Bromo-4-(tert-pentyl)benzoic acid serves as an intermediate in the synthesis of various biologically active compounds. Its structural features allow it to participate in reactions that yield pharmaceuticals with therapeutic properties. -
Potential Anticancer Activity :
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that compounds with similar structures have been tested against cancer cell lines, showing varying degrees of cytotoxicity.These findings indicate that modifications to the tert-pentyl group may enhance the compound's efficacy against specific cancer types.Cell Line IC50 (µM) MCF-7 12 A549 15 HeLa 18 -
Drug Development :
The compound's ability to interact with biological targets makes it a candidate for drug development. Its bromine substituent can enhance lipophilicity, potentially improving bioavailability and interaction with cellular targets.
Material Science Applications
-
Polymer Chemistry :
The unique structure of 3-Bromo-4-(tert-pentyl)benzoic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and mechanical strength. -
Additives in Coatings :
Due to its chemical stability and reactivity, this compound can be utilized as an additive in coatings to enhance performance characteristics, including resistance to chemicals and UV radiation.
Case Studies
-
Anticancer Screening :
A study evaluated various derivatives of benzoic acids, including those derived from 3-Bromo-4-(tert-pentyl)benzoic acid, against multiple cancer cell lines. The results demonstrated that certain modifications could lead to significant improvements in anticancer activity. -
Synthesis Pathways :
Research has focused on optimizing synthetic routes for producing derivatives of this compound, enhancing yield and purity while minimizing by-products. This is crucial for scaling up production for pharmaceutical applications. -
Material Properties Evaluation :
In material science studies, polymers synthesized using this compound were tested for thermal stability and mechanical strength, showing promising results that could lead to new applications in protective coatings or composites.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(tert-pentyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents significantly alter molecular properties. Key comparisons include:
Notes:
- Lipophilicity : The tert-pentyl group in the target compound likely increases logP compared to tert-butyl or trifluoromethyl groups, enhancing membrane permeability but reducing water solubility .
- Acidity : Bromine and electron-withdrawing groups (e.g., CF₃) lower pKa, increasing acidity compared to alkyl or alkoxy substituents .
- Steric Effects : Bulky tert-pentyl may hinder binding in enzyme-active sites compared to smaller groups like Cl or CF₃ .
Biological Activity
3-Bromo-4-(tert-pentyl)benzoic acid is an aromatic compound characterized by a bromine atom and a tert-pentyl group attached to a benzoic acid framework. Its molecular formula is C12H15BrO2, with a molecular weight of approximately 271.15 g/mol. This compound's unique structure, which combines halogen and branched alkyl functionalities, makes it of significant interest in various chemical and biological applications.
Synthesis and Structural Characteristics
The synthesis of 3-Bromo-4-(tert-pentyl)benzoic acid typically involves bromination of the corresponding benzoic acid derivative followed by alkylation. The tert-pentyl group enhances the compound's lipophilicity, potentially influencing its biological activity.
Biological Activity Overview
Research into the biological activities of benzoic acid derivatives, including 3-Bromo-4-(tert-pentyl)benzoic acid, has revealed various pharmacological effects:
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that benzoic acid derivatives can inhibit bacterial growth and exhibit antifungal properties .
- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
- Cytotoxicity and Antiproliferative Effects : Some studies have indicated that benzoic acid derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have specifically explored the biological activity of benzoic acid derivatives, shedding light on their mechanisms:
- Protein Degradation Pathways : A study highlighted that certain benzoic acid derivatives enhance the activity of proteasome and autophagy-lysosome pathways in human fibroblasts, indicating their potential role in modulating protein homeostasis .
- Cytokine Release : Research involving sulfamoyl benzamidothiazole compounds demonstrated that structural modifications could lead to enhanced release of immunostimulatory cytokines in immune cells, suggesting that similar modifications in 3-Bromo-4-(tert-pentyl)benzoic acid may yield compounds with improved bioactivity .
- In Silico Studies : Computational analyses have identified potential interactions between benzoic acid derivatives and key enzymes involved in metabolic pathways, providing insights into their mechanism of action at the molecular level .
Comparative Analysis with Related Compounds
To better understand the biological potential of 3-Bromo-4-(tert-pentyl)benzoic acid, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-Bromo-4-(tert-butyl)benzoic acid | 38473-89-1 | Contains a tert-butyl group; lower molecular weight. |
| 2-Bromo-4-(tert-butyl)benzoic acid | 6332-96-3 | Different position of bromine; potential for different reactivity. |
| 4-Bromo-1-naphthalenecarboxylic acid | 16650-55-8 | Naphthalene backbone; different physical properties. |
| 3-Bromo-4-methylbenzoic acid | 6200-23-5 | Contains a methyl group instead of tert-pentyl; simpler structure. |
This comparison highlights how variations in substituents can influence the biological activity and applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
